Moxifloxacin isoMer

Description

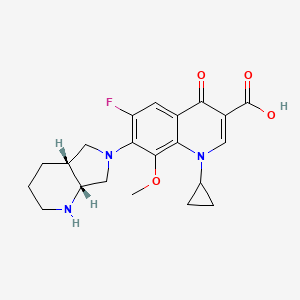

Structure

3D Structure

Properties

IUPAC Name |

7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABPRXSRWADJSP-BZNIZROVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268545-13-7 | |

| Record name | Moxifloxacin, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268545137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOXIFLOXACIN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU4MC5ZQ7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Characterization and Isomeric Forms of Moxifloxacin

Elucidation of Chiral Centers in Moxifloxacin (B1663623) Structure

Moxifloxacin possesses two chiral centers, which are points in a molecule that are attached to four different groups, leading to stereoisomerism. chemicalnor.ptnih.govfda.gov These stereogenic centers are located within the diazabicyclononane ring, which is a key structural feature attached at the C-7 position of the quinolone core. researchgate.netwho.int The specific spatial arrangement of the substituents around these two chiral carbons determines the absolute configuration of each stereoisomer. The pharmacologically active form of Moxifloxacin is the (S,S)-isomer. chemicalnor.ptfda.govresearchgate.net The correct stereochemical configuration is introduced during the synthesis process through the use of the (S,S)-pyrrolopiperidine starting material, which obviates the need for stereoselective synthesis or the separation of a racemic mixture. fda.gov

Identification and Nomenclature of Moxifloxacin Stereoisomers (S,S; R,R; R,S; S,R)

Due to the presence of two chiral centers, Moxifloxacin can exist as four distinct stereoisomers. nih.gov These isomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules, which assign an (R) or (S) configuration to each chiral center. The four possible stereoisomers of Moxifloxacin are:

(S,S)-Moxifloxacin: This is the therapeutically active enantiomer. nih.govresearchgate.net

(R,R)-Moxifloxacin: This is the enantiomer of the active (S,S) form. researchgate.netopulentpharma.com It is considered a chiral impurity. researchgate.netresearchgate.net

(R,S)-Moxifloxacin: This is a diastereomer of (S,S)-Moxifloxacin. nih.govtsijournals.com

(S,R)-Moxifloxacin: This is also a diastereomer of (S,S)-Moxifloxacin. nih.govtsijournals.com

The systematic IUPAC name for the active (S,S)-isomer is 1-cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. who.intnih.gov The nomenclature for the other isomers follows this pattern, with the stereochemical descriptors changed accordingly. For instance, the (R,R)-isomer is named 1-cyclopropyl-6-fluoro-8-methoxy-7-[(4aR,7aR)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride. cymitquimica.comnih.gov

Enantiomeric and Diastereomeric Relationships within Moxifloxacin Isomers

The stereoisomers of Moxifloxacin exhibit specific relationships with one another.

Enantiomers: The (S,S)-isomer and the (R,R)-isomer are enantiomers. researchgate.net Enantiomers are non-superimposable mirror images of each other. They have identical physical and chemical properties in an achiral environment but may exhibit different biological activities. The (R,R)-isomer is often referred to as ent-Moxifloxacin. opulentpharma.com

Diastereomers: The (R,S)- and (S,R)-isomers are diastereomers of the (S,S)-isomer. nih.gov Diastereomers are stereoisomers that are not mirror images of each other. They have different physical and chemical properties and can be separated by techniques such as chromatography. The (R,S)- and (S,R)-isomers are also enantiomers of each other.

The separation of these isomers is crucial for ensuring the purity of the active pharmaceutical ingredient. Various analytical methods, such as capillary electrophoresis and high-performance liquid chromatography (HPLC), have been developed to separate and quantify the different stereoisomers of Moxifloxacin. nih.govresearchgate.netresearchgate.net

Advanced Synthetic Methodologies for Moxifloxacin Isomers and Chiral Intermediates

Enantioselective Synthesis Approaches for Moxifloxacin (B1663623)

Enantioselective synthesis aims to produce the desired (S,S)-moxifloxacin isomer with high purity, avoiding the formation of other stereoisomers. researchgate.netnih.gov These strategies are crucial as different isomers can have varied pharmacological activities or potential side effects. The primary focus of these approaches is the synthesis of the key C-7 side chain, (S,S)-2,8-diazabicyclo[4.3.0]nonane, which dictates the final stereochemistry of the moxifloxacin molecule. beilstein-journals.orgacs.org

The synthesis of the chiral bicyclic amine, (S,S)-2,8-diazabicyclo[4.3.0]nonane, is a cornerstone in the production of moxifloxacin. evitachem.com Various stereoselective strategies have been developed to obtain this intermediate with high enantiomeric purity.

One notable method is an intramolecular double stereodifferentiation approach. acs.orgacs.org This strategy employs a dual chiral-auxiliary system to ensure high stereoselectivity during a critical hydrogenation step, which establishes the desired cis- google.comtandfonline.com bicyclic system. acs.orgacs.org For instance, the precursor 1,6-Bis((R)-1-phenylethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-2,5-dione can be synthesized from affordable commercial chemicals and then hydrogenated to yield the desired stereochemistry. acs.orgacs.org This process has been demonstrated on a hectogram scale, achieving a total yield of 56.2% over seven steps with an enantiomeric excess greater than 99%. acs.org

Another approach utilizes chiral auxiliaries like (R)-2-amino-2-phenyl-ethanol to induce the desired stereochemistry. researchgate.netsciengine.com A synthetic route involving this chiral auxiliary was developed in eight steps, providing the target nonane (B91170) intermediate with a total yield of 29%. researchgate.net Other stereoselective approaches have been designed using different chiral auxiliaries, such as (S)-Naproxen acid chloride, to direct the stereochemical outcome of hydrogenation, yielding the chiral intermediate with a total yield of 27–29%. acs.org

Enzymatic resolution is a powerful and green chemistry-aligned technique for obtaining enantiomerically pure intermediates. researchgate.netcore.ac.uk This method is particularly effective for resolving racemic mixtures of moxifloxacin precursors. A widely used biocatalyst for this purpose is Candida antarctica lipase (B570770) B (CALB). google.comresearchgate.netcore.ac.uk

Research has focused on optimizing this enzymatic reaction for industrial application by improving enzyme stability and reusability. An engineered, immobilized variant of CALB (CALB-I189K) has shown enhanced thermal stability and allowed for the resolution process to be run for 50 cycles in a stirred tank reactor. thieme-connect.com

| Parameter | Optimal Value/Condition |

|---|---|

| Enzyme | Candida antarctica Lipase B (CALB), soluble or immobilized |

| Substrate | cis-(±)-Dimethyl 1-acetylpiperidine-2,3-dicarboxylate |

| Temperature | 45–60 °C |

| pH | 7.5 (using phosphate (B84403) buffer) |

| Result | Selective hydrolysis of (2R,3S)-enantiomer, leaving (2S,3R)-enantiomer with >99% e.e. |

Catalytic hydrogenation is a key step in many synthetic routes to moxifloxacin's intermediates, primarily for the reduction of a pyridine (B92270) ring to a piperidine (B6355638) ring. beilstein-journals.orggoogle.com The stereochemical outcome of this reduction is crucial. For example, dimethyl pyridine-2,3-dicarboxylate can be reduced using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to produce cis-(±)-Dimethylpiperidine-2,3-dicarboxylate. researchgate.net In some processes, a relatively low hydrogen pressure is employed to achieve a high yield. tandfonline.comfigshare.com The reaction is often carried out in solvents like methanol (B129727) or acetic acid at temperatures around 65°C and pressures up to 3 MPa. google.com

Asymmetric hydrogenation strategies aim to directly produce the desired enantiomer without the need for a subsequent resolution step. This can be achieved by using a chiral catalyst system. Furthermore, mild hydrogen transfer catalytic hydrogenation has been used for debenzylation steps in the synthesis, offering an alternative to high-pressure hydrogenation and contributing to an increased total yield of 39.0%, compared to 29.0% in other literature methods. tandfonline.comfigshare.com

Enzymatic Resolution Techniques in Chiral Intermediate Synthesis

Resolution Techniques for Separating Racemic Mixtures

When a synthetic route produces a racemic mixture of an intermediate, classical resolution techniques are employed to separate the enantiomers. This is often achieved by using a chiral resolving agent to form a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization. beilstein-journals.org

For the resolution of 8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane, a precursor to the key nonane side chain, (D)-(+)-O,O-dibenzoyltartaric acid has been used as a resolving agent. beilstein-journals.org Another common resolving agent is L-tartaric acid. google.comtsijournals.comgoogle.com For example, a racemic amine intermediate was successfully resolved using D-(-)-tartaric acid, affording the desired enantiomer with 96.6% enantiomeric purity. tsijournals.com An isopropanol/water system has been noted to guarantee high yield and excellent optical purity during resolution. tandfonline.comfigshare.com

To improve the economic viability of resolution processes, the undesired enantiomer is often racemized and recycled. researchgate.net A process using manganese dioxide and Pd/C has been successfully employed to convert the unwanted enantiomer back into the racemate, significantly increasing the total yield. tandfonline.comresearchgate.netfigshare.com

Optimization of Stereochemical Purity in Synthetic Pathways

Achieving high stereochemical purity is paramount for the final drug substance. Optimization involves refining reaction conditions and purification methods throughout the synthesis. In the double stereodifferentiation strategy, it was found that increasing the solvent volume had a negative effect on selectivity, with 4–6 volumes of solvent being optimal for industrial-scale manipulation. acs.org Following such optimized reactions, simple recrystallization is often sufficient to remove the undesired isomer, yielding the product with a diastereomeric ratio greater than 99:1. acs.org

The enantiomeric purity of the final moxifloxacin product and its intermediates is rigorously assessed using advanced analytical techniques. Methods like chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are developed and validated to separate and quantify the different stereoisomers. nih.govnih.govresearchgate.net Optimized HPLC methods can separate moxifloxacin from its (R,R)-isomer impurity with high sensitivity, with limits of detection as low as 0.098 µg/mL. nih.gov Capillary electrophoresis methods are capable of separating all four possible isomers (S,S, R,R, R,S, and S,R). nih.gov

Analytical Characterization and Separation of Moxifloxacin Isomers

Chromatographic Techniques for Enantioseparation

Chromatography stands as the cornerstone for the chiral separation of moxifloxacin (B1663623) isomers. High-performance liquid chromatography (HPLC), in particular, has been extensively applied in various modes to achieve effective enantioseparation.

Chiral HPLC methods are paramount for the enantioseparation of moxifloxacin and its (R,R)-isomer. ingentaconnect.com These methods can be broadly categorized into two approaches: using a chiral stationary phase (CSP) or employing a chiral mobile phase additive with a conventional achiral column.

One established HPLC method utilizes an AD-H chiral column with a mobile phase consisting of n-hexane, isopropyl alcohol, diethylamine (B46881), and acetic acid (85:15:0.2:0.1) at a 35°C column temperature. ingentaconnect.com This method achieved a resolution of 3.4 for the isomers. ingentaconnect.com Another approach employs a normal-phase HPLC method with a cellulose-tris(3,5-dimethylphenylcarbamate) stationary phase. scispace.comgoogle.com The mobile phase is a mixture of n-hexane and isopropanol, with detection at 295 nm. google.com For the separation of a key non-chromophoric intermediate of moxifloxacin, (S,S)-2,8-diazobicyclo[4.3.0]nonane, a pre-column derivatization step with 4-Chloro-7-nitrobenzofurazan (NBD Chloride) is used, followed by separation on a Chiralpak IC column. orientjchem.org

| Technique | Stationary Phase (Column) | Mobile Phase | Flow Rate | Detection | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Chiral NP-HPLC | DAICEL CHIRALPAK AD-H (250 mm × 4.6 mm, 5 µm) | n-hexane-iso-propylalcohol-diethylamine-acetic acid (85:15:0.2:0.1) | 1.0 mL/min | 293 nm | Achieved resolution of 3.4 between S- and R-moxifloxacin. | ingentaconnect.com |

| Chiral NP-HPLC | Cellulose-tris(3,5-dimethylphenylcarbamate) (e.g., DAICEL CHIRALPAK OD-H) | n-hexane-isopropanol (85:15) | 1.0 mL/min | 295 nm | Effective for separating a moxifloxacin hydrochloride intermediate and its enantiomer. | google.com |

| Chiral HPLC (Pre-column derivatization) | Chiralpak IC (250 mm × 4.6 mm, 5 µm) | Methanol (B129727):Ethanol (B145695):Diethylamine (1:1:0.1 v/v/v) | 1.0 mL/min | 340 nm | Separates the (R,R)-isomer from the (S,S)-2,8-diazobicyclo[4.3.0]nonane intermediate. | orientjchem.org |

Ligand-exchange liquid chromatography offers an alternative to CSPs by using a chiral ligand in the mobile phase that forms transient diastereomeric complexes with the enantiomers. These complexes are then separated on a conventional achiral reversed-phase column. researchgate.netuj.edu.pl

A validated stereospecific LC method for quantifying moxifloxacin and its (R,R)-enantiomer utilizes an aqueous mobile phase containing the chiral reagent L-isoleucine-Cu(II). researchgate.netresearchgate.net This separation is performed on an achiral ODS (octadecylsilane) or C18 column. researchgate.netnih.gov The mechanism involves the formation of diastereomeric ternary complexes between the copper(II) ion, the chiral ligand (L-isoleucine), and the moxifloxacin enantiomer. researchgate.netnih.gov The differing stability of these complexes leads to their chromatographic separation. researchgate.net This method is capable of separating the two enantiomers in under 20 minutes. researchgate.netsmolecule.com Optimization of this method has led to a reduction in analysis time and the amount of chiral agents required compared to pharmacopeial methods. nih.govresearchgate.net

| Column | Chiral Mobile Phase Additive | Mobile Phase Details | Flow Rate | Detection | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Achiral ODS or C18 (e.g., 150 × 4.6 mm, 3 µm) | L-isoleucine and Copper (II) sulfate (B86663) | Aqueous mobile phase with methanol (30% v/v); 0.01 M chiral agents; pH 3.5 | 0.9 mL/min | 293 nm | Baseline separation of (S,S)- and (R,R)-moxifloxacin in less than 20 minutes. | researchgate.netresearchgate.netnih.gov |

Capillary electrophoresis (CE) has been proven to be a powerful technique for assessing the enantiomeric purity of moxifloxacin hydrochloride. nih.govresearchgate.net A validated CE method is capable of separating the active (S,S)-isomer from all its potential chiral impurities: the (R,R)-enantiomer, the (R,S)-diastereomer, and the (S,R)-diastereomer. nih.gov

The separation is achieved in a fused-silica capillary using a buffer containing a chiral selector. nih.gov Specifically, highly-sulfated gamma-cyclodextrin (B1674603) (HS-γ-CD) has been successfully used as a chiral selector in a triethylamine (B128534) phosphate (B84403) buffer. nih.govresearchgate.net The method was validated for specificity, linearity, accuracy, and precision for isomeric impurities in the range of 0.05-5%. nih.gov It has also been used to study potential racemization of the drug substance. nih.govscispace.com

| Capillary | Buffer System (Chiral Selector) | Voltage/Temperature | Detection | Key Finding | Reference |

|---|---|---|---|---|---|

| Fused-silica (50 µm x 40 cm) | 12.5 mM TEA phosphate buffer (pH 2.5) with 5% highly-sulfated γ-cyclodextrin and 6% acetonitrile (B52724) | -13 kV / 20°C | 295 nm | Separates all four stereoisomers of moxifloxacin (S,S, R,R, R,S, S,R). | nih.govresearchgate.net |

Supercritical fluid chromatography (SFC) has emerged as a leading "green" technique for chiral separations in the pharmaceutical industry. americanpharmaceuticalreview.com It offers significant advantages over traditional HPLC, including faster analysis and equilibration times, reduced organic solvent consumption, and higher efficiency. americanpharmaceuticalreview.comnih.govchromatographyonline.com The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol or ethanol. chromatographyonline.commdpi.com

While specific applications detailing the SFC separation of moxifloxacin isomers are not as prevalent as HPLC methods, the technique is highly applicable. nih.gov SFC is particularly well-suited for chiral separations on both analytical and preparative scales. americanpharmaceuticalreview.com The same types of polysaccharide-based chiral stationary phases used in HPLC are often employed in SFC with great success. nih.govchromatographyonline.com Studies on related fluoroquinolones, such as ofloxacin (B1677185), have demonstrated successful enantioseparation using SFC with amylose-based CSPs, highlighting the potential for rapid and efficient separation of moxifloxacin isomers. researchgate.net

Capillary Electrophoresis for Enantiomeric Purity Assessment

Chiral Stationary Phases (CSPs) and Mobile Phase Optimization

The choice of the chiral stationary phase is critical for achieving enantioselectivity. nih.gov For moxifloxacin and its intermediates, polysaccharide-based and cyclodextrin-based CSPs are the most commonly reported. orientjchem.orgresearchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used. orientjchem.org Examples include Chiralpak IC, Chiralpak AD-H, and columns with cellulose-tris(3,5-dimethylphenylcarbamate) coatings. google.comorientjchem.orgresearchgate.net The chiral recognition mechanism on these phases often involves a combination of hydrogen bonding, π-π interactions, and steric effects. orientjchem.org

Optimization of the mobile phase is crucial for improving resolution and retention. orientjchem.org This involves adjusting the type and proportion of organic modifiers (e.g., alcohols in normal-phase or acetonitrile in reversed-phase), pH, and the concentration of additives. researchgate.netnih.gov For instance, in normal-phase HPLC, adding a small amount of diethylamine can reduce peak tailing. orientjchem.org In ligand-exchange chromatography, the concentrations of the chiral ligand and metal ion, as well as the mobile phase pH and temperature, are critical parameters that must be optimized. nih.gov

Cyclodextrin-based chiral stationary phases represent another important class of CSPs for separating moxifloxacin isomers. researchgate.netresearchgate.net Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic inner cavity and a hydrophilic outer surface. researchgate.netmdpi.com They separate enantiomers by forming diastereomeric host-guest inclusion complexes, where one enantiomer fits better into the chiral cavity, leading to a stronger interaction and longer retention time. researchgate.netresearchgate.net

A phenylcarbamate-β-cyclodextrin CSP has been used to achieve exceptional enantioselectivity for moxifloxacin and its (R,R)-isomer. researchgate.netresearchgate.netbg.ac.rs The method development was guided by an Analytical Quality by Design (AQbD) approach, optimizing parameters such as the acetonitrile content in the mobile phase, the concentration of triethylamine in the buffer, and the pH of the aqueous phase. researchgate.netbg.ac.rs The final validated method provided robust and reliable quantification of the enantiomeric impurity. researchgate.net In capillary electrophoresis, modified cyclodextrins, such as highly-sulfated γ-cyclodextrin, act as chiral selectors in the buffer to enable the separation of all four moxifloxacin stereoisomers. nih.govresearchgate.net

Development and Optimization of Mobile Phase Compositions (e.g., organic modifiers, pH)

The successful separation of moxifloxacin isomers is highly dependent on the composition of the mobile phase in chromatographic methods. Key factors that are optimized include the type and concentration of organic modifiers, the pH of the aqueous phase, and the use of additives.

Organic Modifiers: Organic modifiers, such as acetonitrile and methanol, are crucial for achieving enantioselectivity. nih.govresearchgate.net In one study, a mobile phase consisting of acetonitrile and a triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer was used with a cyclodextrin-based chiral stationary phase (CSP) to achieve exceptional enantioselectivity. researchgate.net The concentration of the organic modifier directly impacts retention times and resolution. For instance, in the separation of the (R,R)- and (S,S)-isomers of a moxifloxacin intermediate, decreasing the concentration of ethanol in a methanol-ethanol mobile phase led to increased retention factors and resolution. orientjchem.org Another study optimized the methanol content in the mobile phase to 30% (v/v) for the separation of moxifloxacin and its (R,R)-enantiomer. nih.gov

pH of the Aqueous Phase: The pH of the aqueous component of the mobile phase is a critical parameter, as it influences the ionization state of the analytes and their interaction with the stationary phase. A study utilizing a response surface approach identified a pH of 6.0 as optimal for the separation of moxifloxacin and its synthesis-related impurities. nih.govresearchgate.net For the enantioseparation of (S,S)- and (R,R)-moxifloxacin, a pH of 4.0 was selected as the working point after a Quality by Design (QbD) approach. researchgate.net In another method, a pH of 3.5 was found to be optimal for the separation of moxifloxacin and its (R,R)-isomer using a chiral additive in the mobile phase. nih.gov Some methods have utilized a pH as low as 2.5 in a triethylamine phosphate buffer for the separation of all four possible isomers by capillary electrophoresis. nih.gov

Additives: Additives are often incorporated into the mobile phase to improve peak shape and resolution. Diethylamine (DEA) has been used to reduce the tailing of peaks in the separation of nonane (B91170) enantiomers, which are key intermediates in moxifloxacin synthesis. orientjchem.org Triethylamine is another common additive, used to prepare TEAA buffer, which aids in achieving enantioselectivity. researchgate.net Chiral additives, such as L-isoleucine-Cu(II), can be added to the mobile phase to enable the separation of enantiomers on a reversed-phase column through ligand-exchange chromatography. researchgate.net

Optimized Mobile Phase Compositions:

| Analytical Method | Stationary Phase | Mobile Phase Composition | pH | Reference |

| Chiral HPLC | Chiralpak IC | Methanol, Ethanol, and Diethylamine (1:1:0.1 v/v/v) | Not specified | orientjchem.org |

| Chiral HPLC | Phenylcarbamate-β-cyclodextrin CSP | Acetonitrile and Triethylammonium acetate (TEAA) buffer (37% v/v Acetonitrile) | 4.0 | researchgate.net |

| Ligand-Exchange LC | Reversed-phase ODS column | Aqueous mobile phase with L-isoleucine-Cu(II) | Not specified | researchgate.net |

| Capillary Electrophoresis | Fused-silica capillary | 12.5 mM TEA phosphate buffer with 5% highly-sulfated gamma-cyclodextrin and 6% acetonitrile | 2.5 | nih.gov |

| RP-HPLC | Waters C18 XTerra | Water with 2% triethylamine and Acetonitrile (90:10 v/v) | 6.0 | nih.govresearchgate.net |

| Chiral HPLC | Achiral C18 column | Mobile phase with copper (II)-sulfate and isoleucine (30% v/v methanol) | 3.5 | nih.gov |

Pre-column Derivatization Strategies for Non-chromophoric Chiral Intermediates

In the synthesis of moxifloxacin, some chiral intermediates may lack a chromophore, making them undetectable by standard UV-Vis detectors used in HPLC. orientjchem.org To overcome this, pre-column derivatization is employed. This strategy involves reacting the non-chromophoric analyte with a derivatizing agent to form a product that is easily detectable.

A notable example is the separation and quantification of the (R,R)-isomer in (S,S)-2,8-diazobicyclo[4.3.0]nonane, a key non-chromophoric intermediate in the synthesis of moxifloxacin hydrochloride. orientjchem.orgorientjchem.org In this case, 4-Chloro-7-nitrobenzofurazan (NBD Chloride) is used as a pre-column derivatization reagent. orientjchem.orgorientjchem.org The derivatization is optimized to occur at room temperature, and the resulting derivative can be monitored at 340 nm using a UV detector. orientjchem.org This approach allows for the evaluation of the chiral purity of the intermediate during the production of moxifloxacin. orientjchem.orgorientjchem.org

Other derivatization agents, such as Mosher's acid and menthyl chloroformate, are also available for the pre-column derivatization of chiral amines and other compounds, forming diastereomers that can be separated on an achiral column. scirp.org

Hyphenated Techniques for Isomer Analysis (e.g., LC-MS/MS for identification and quantification)

Hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for the identification and quantification of moxifloxacin and its isomers. researchgate.netnih.gov These methods offer high sensitivity and selectivity, allowing for the detection of low levels of impurities and metabolites in various matrices, including plasma and ocular tissues. nih.govrug.nl

LC-MS/MS methods have been developed for the simultaneous determination of moxifloxacin and other drugs, demonstrating the versatility of this technique. rug.nlnih.gov For instance, a method was validated for the simultaneous quantification of moxifloxacin, levofloxacin (B1675101), prothionamide, pyrazinamide, and ethambutol (B1671381) in human plasma. rug.nl Another study developed an LC-MS/MS method to quantify moxifloxacin and dexamethasone (B1670325) in rabbit ocular tissues and plasma. nih.gov

In the context of isomer analysis, LC-MS/MS can be used to identify and characterize metabolites of moxifloxacin. One study identified 19 in vivo metabolites, including hydroxylated, decarbonylated, and desmethylated forms, which subsequently undergo glucuronidation. researchgate.net The use of online hydrogen/deuterium exchange experiments in conjunction with LC-MS/MS can further aid in the structural elucidation of these metabolites. researchgate.net

The high sensitivity of LC-MS/MS allows for low limits of quantification (LLOQ). For example, a method for moxifloxacin and dexamethasone reported an LLOQ of 0.5 ng/mL for both compounds in rabbit ocular tissues and plasma. nih.gov Another method for moxifloxacin and levofloxacin achieved an LLOQ of 0.23 ng/mL for moxifloxacin. nih.gov

LC-MS/MS Method Parameters for Moxifloxacin Analysis:

| Analyte(s) | Matrix | LLOQ | Linearity Range | Reference |

| Moxifloxacin, Levofloxacin, Prothionamide, Pyrazinamide, Ethambutol | Human Plasma | 0.1 mg/L (Moxifloxacin) | 0.1–5 mg/L (Moxifloxacin) | rug.nl |

| Moxifloxacin, Dexamethasone | Rabbit Ocular Tissues and Plasma | 0.5 ng/mL | 0.5–200 ng/mL | nih.gov |

| Moxifloxacin, Levofloxacin | Human Serum | 0.23 ng/mL | 0.23–1000 ng/mL | nih.gov |

Method Development and Validation using Quality by Design (QbD) Approaches

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. ijpsr.comchromatographyonline.com In the context of analytical methods, this is referred to as Analytical Quality by Design (AQbD). researchgate.net

The AQbD methodology involves defining an Analytical Target Profile (ATP), which outlines the goals and performance requirements of the method. chromatographyonline.com This is followed by a risk assessment to identify critical method parameters (CMPs) that are likely to impact the critical quality attributes (CQAs) of the method, such as resolution and peak asymmetry. researchgate.net Experimental designs, such as factorial or central composite designs, are then used to study the effects of the CMPs on the CQAs. nih.govresearchgate.net

For the enantioseparation of moxifloxacin, critical method parameters investigated using AQbD include the percentage of organic modifier in the mobile phase, the concentration of additives like triethylamine in the buffer, and the pH of the aqueous phase. researchgate.net By systematically varying these parameters, a mathematical model can be developed to describe the relationship between the CMPs and the CQAs. This model is then used to define a Design Space, which is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. ijpsr.com Operating within the Design Space ensures that the method remains robust and reliable. researchgate.netijpsr.com

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose. orientjchem.orgorientjchem.org Validation is performed according to guidelines from the International Council for Harmonisation (ICH). ijopp.orgchemrxiv.org The key validation parameters include:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net For isomer analysis, this means ensuring that the peak for the desired isomer is well-resolved from the peaks of other isomers and any other substances. researchgate.net

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. walshmedicalmedia.com Linearity is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (R²) of the calibration curve. nih.govijopp.org For moxifloxacin isomer analysis, linearity has been demonstrated in ranges such as 0.30–2.50 µg/mL for the (R,R)-enantiomer. nih.govresearchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. walshmedicalmedia.com Accuracy is often determined through recovery studies by adding a known amount of the analyte to a sample and measuring the recovery. walshmedicalmedia.com For the (R,R)-enantiomer of moxifloxacin, recovery has been reported to be in the range of 98.1% to 104.4%. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. walshmedicalmedia.com Precision is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels, such as repeatability (intra-day precision) and intermediate precision (inter-day precision). walshmedicalmedia.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. orientjchem.orgorientjchem.org This provides an indication of its reliability during normal usage. orientjchem.orgorientjchem.org

Impurity Profiling and Isomeric Purity Control of Moxifloxacin

Identification and Structural Elucidation of Moxifloxacin (B1663623) Isomers as Impurities

The synthesis and degradation of moxifloxacin can lead to the formation of several isomeric impurities. nih.govresearchgate.net These isomers, which have the same molecular formula and weight as moxifloxacin, can be challenging to separate and identify due to their similar physicochemical properties. google.com

Characterization of the (R,R)-Enantiomer as a Chiral Impurity

The (R,R)-enantiomer of moxifloxacin, also known as moxifloxacin impurity G, is a significant chiral impurity. nih.govwho.int It is the mirror image of the active (S,S)-isomer and can be present in the final drug substance as a result of the manufacturing process. researchgate.netveeprho.com The structural elucidation of this enantiomer has been confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). nih.gov The World Health Organization (WHO) specifies a test for impurity G, the moxifloxacin enantiomer, in its monograph for moxifloxacin tablets. who.int

The IUPAC name for this isomer is 1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aR,7aR)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. veeprho.com

Identification of Diastereomeric Impurities (R,S and S,R)

In addition to the enantiomeric impurity, two diastereomeric impurities, the (R,S)- and (S,R)-isomers, can also be present in moxifloxacin. nih.gov These isomers have a different spatial arrangement of atoms at one of the two chiral centers relative to the active (S,S)-isomer. The identification and separation of these diastereomers from moxifloxacin and its enantiomer are essential for ensuring the isomeric purity of the drug. nih.govresearchgate.net Capillary electrophoresis has been shown to be capable of separating all four isomers: the (S,S)-isomer (moxifloxacin), the (R,R)-enantiomer, and the (R,S)- and (S,R)-diastereomers. nih.gov

Assessment of Chiral Degradation Products and Their Formation Pathways

Moxifloxacin can degrade under various stress conditions, such as exposure to light, heat, and different pH levels, potentially leading to the formation of chiral degradation products. nih.govresearchgate.net Photodegradation of moxifloxacin has been observed to follow first-order kinetics and is influenced by pH. nih.gov Studies have shown that the degradation of the diazabicyclononane side chain is a key pathway. nih.gov

Stress testing of moxifloxacin under hydrolytic, oxidative, photolytic, and thermal conditions has been performed to identify potential degradation products. researchgate.net While some studies have focused on the degradation of the main compound, it is crucial to assess whether these degradation pathways lead to the formation of new chiral centers or the racemization of existing ones, thereby generating isomeric impurities. The identification of degradation products has been carried out using techniques like liquid chromatography-mass spectrometry (LC-MS). ptfarm.plresearchgate.net

Analytical Strategies for Quantifying Isomeric Impurities in Drug Substances

A variety of analytical methods have been developed and validated for the separation and quantification of moxifloxacin's isomeric impurities. These methods are crucial for the quality control of both the drug substance and the final pharmaceutical products. nih.govnih.gov

High-performance liquid chromatography (HPLC) is a widely used technique. nih.govnih.gov Chiral HPLC methods, often employing a chiral mobile phase additive or a chiral stationary phase, are necessary to separate the enantiomers. nih.govresearchgate.net One such method involves using a chiral reagent solution containing copper (II)-sulfate and L-isoleucine in the mobile phase with an achiral C18 column. nih.gov Another approach utilizes a protein-type chiral stationary phase. researchgate.net The European Pharmacopoeia describes an HPLC method for determining the enantiomeric purity of moxifloxacin. nih.gov

Capillary electrophoresis (CE) is another powerful technique capable of separating all four stereoisomers of moxifloxacin. nih.gov A validated CE method utilized a highly-sulfated gamma-cyclodextrin (B1674603) as a chiral selector. nih.gov

These analytical methods are validated for specificity, linearity, range, accuracy, and precision to ensure reliable quantification of the isomeric impurities, often at levels as low as 0.05%. nih.govnih.gov

| Analytical Technique | Key Features for Isomer Separation |

| Chiral HPLC | Use of chiral mobile phase additives (e.g., L-isoleucine-Cu(II)) or chiral stationary phases (e.g., ovomucoid). nih.govresearchgate.net |

| Capillary Electrophoresis (CE) | Employs chiral selectors like highly-sulfated gamma-cyclodextrin to achieve separation of all four isomers. nih.gov |

| LC-MS | Used for the identification and structural analysis of degradation products, including potential isomers. ptfarm.plresearchgate.net |

Influence of Synthesis Conditions on Isomeric Impurity Profiles

The manufacturing process of moxifloxacin plays a significant role in the profile of isomeric impurities present in the final product. The condensation of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid or its esters with (S,S)-2,8-diazabicyclo[4.3.0]nonane is a key step in the synthesis. google.comgoogle.com

This reaction, particularly at higher temperatures and in the presence of a base, can lead to the formation of a potential positional isomer impurity. google.comgoogle.com This positional isomer is difficult to separate from moxifloxacin, and its removal can result in lower yields. google.com To control the formation of this and other isomers, including the chiral impurities, modifications to the synthesis process have been explored. One such approach involves the use of a borate (B1201080) intermediate, which is then condensed with the diazabicyclononane side chain, reportedly in the absence of a base, to minimize the formation of positional isomers. google.com The choice of solvents, temperature, and catalysts can all influence the stereochemical outcome of the reactions and, consequently, the level and type of isomeric impurities. patsnap.com

Pharmacological and Biological Activity of Moxifloxacin Stereoisomers

Mechanism of Action and Stereoselective Target Interactions

The bactericidal effect of moxifloxacin (B1663623) is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. drugbank.comwikipedia.orgdrugs.com These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. fda.govnih.gov The inhibition of these topoisomerases by fluoroquinolones like moxifloxacin leads to the stabilization of the enzyme-DNA complex, which in turn results in double-stranded DNA breaks and ultimately, bacterial cell death. nih.govnih.gov

Differential Inhibition of Bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV by Isomers

The different stereoisomers of moxifloxacin exhibit varying inhibitory activities against DNA gyrase and topoisomerase IV. The S,S-isomer, the active component of the commercial drug, is a potent dual inhibitor of both enzymes. fda.govnih.gov While DNA gyrase is generally the primary target in Gram-negative bacteria, topoisomerase IV is often the preferential target in Gram-positive bacteria. mdpi.com However, moxifloxacin demonstrates strong binding to both enzymes in many pathogens. nih.gov

Studies have shown that the stereochemistry at the C-7 substituent significantly impacts the inhibitory potency against these enzymes. The S,S configuration is considered optimal for potent activity against both DNA gyrase and topoisomerase IV. ptfarm.pl The R,R-isomer has been shown to possess antimicrobial activity, acting through the inhibition of topoisomerase II and IV, though its potency can differ from the S,S-isomer.

Stereoselective Binding to Bacterial Enzymes and DNA Complexes

The three-dimensional structure of moxifloxacin's isomers dictates how they bind to the pocket formed by the bacterial enzyme and the cleaved DNA. nih.govnih.gov The interaction is highly stereoselective, meaning the spatial arrangement of atoms in the isomer influences the strength and nature of the binding. researchgate.net

X-ray crystallography studies have revealed that moxifloxacin intercalates into the cleaved DNA at the active site of the enzyme. nih.govnih.gov The S,S-enantiomer forms specific interactions with amino acid residues in both the GyrA and GyrB subunits of DNA gyrase, as well as with the DNA itself. nih.gov These interactions are crucial for stabilizing the "poison" complex, where the enzyme is trapped on the DNA, preventing religation and leading to cell death. nih.govnih.gov The stereochemistry of the side chain at position C-7 is critical for this interaction; an inappropriate stereochemistry can inhibit the binding and reduce or eliminate antibacterial activity. nih.govdovepress.com Research using techniques like circular dichroism has demonstrated the stereoselective binding of chiral drugs to biological macromolecules, a principle that applies to the interaction of moxifloxacin isomers with their bacterial targets. nih.gov

Comparative Biological Activity Studies of Individual Moxifloxacin Isomers

The antibacterial efficacy of moxifloxacin is directly linked to its stereochemistry. The S,S-isomer is the most active, while other isomers exhibit reduced or negligible activity.

In Vitro Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Moxifloxacin exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. drugbank.comnih.govnih.gov The S,S-isomer demonstrates high in vitro activity against common respiratory pathogens like Streptococcus pneumoniae (including penicillin-resistant strains), Haemophilus influenzae, and Moraxella catarrhalis, as well as against Staphylococcus aureus and various anaerobes. nih.govresearchgate.net

Comparative studies have consistently shown the superiority of the S,S-enantiomer. For instance, in studies on Staphylococcus aureus, moxifloxacin (the S,S-isomer) was found to be more potent than levofloxacin (B1675101) (the S-isomer of ofloxacin) and ciprofloxacin. asm.org The MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) values for moxifloxacin are generally low for susceptible organisms. nih.govnih.gov

The R,R-isomer of moxifloxacin has also been shown to have a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae. However, detailed comparative data on the potency of all four isomers against a wide panel of bacteria is limited in publicly available literature.

Interactive Data Table: In Vitro Activity of Moxifloxacin (S,S-isomer) Against Various Bacteria

| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) |

| Streptococcus pneumoniae | 0.25 | 0.25-0.5 |

| Staphylococcus aureus (methicillin-susceptible) | 0.06 | 0.06-0.12 |

| Haemophilus influenzae | ≤0.5 | ≤0.5 |

| Moraxella catarrhalis | ≤0.5 | ≤0.5 |

| Enterobacteriaceae (nalidixic acid-susceptible) | 0.12 | 0.5 |

| Pseudomonas aeruginosa (ciprofloxacin-susceptible) | 2 | 4 |

Note: MIC values can vary between studies and geographical locations. nih.govnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies Related to Stereochemistry

Structure-activity relationship (SAR) studies have been crucial in understanding the importance of stereochemistry for the activity of fluoroquinolones. For moxifloxacin, the key findings related to its stereoisomers are:

C-7 Side Chain: The bicyclic amine substituent at the C-7 position is a major determinant of antibacterial potency and spectrum. researchgate.netacs.org The (S,S) configuration of this substituent is essential for optimal activity. fda.gov Inappropriate stereochemistry at this position leads to a significant loss of activity, likely due to steric hindrance that prevents proper binding to the enzyme-DNA complex. nih.govdovepress.com

C-8 Methoxy (B1213986) Group: The methoxy group at the C-8 position contributes to the enhanced activity against Gram-positive bacteria and anaerobes compared to older fluoroquinolones. fda.govptfarm.pl

N-1 Cyclopropyl (B3062369) Group: The cyclopropyl group at the N-1 position is important for increasing the binding to the topoisomerase enzymes. nih.gov

These SAR studies underscore that the specific three-dimensional arrangement of the S,S-isomer allows for the most favorable interactions with the bacterial targets, resulting in superior antibacterial efficacy.

Investigation into Potential for Antagonism or Differential Effects of Less Active Isomers

While moxifloxacin is marketed as a pure S,S-enantiomer, research into the interactions of different drug combinations provides some insight into the potential for complex interactions. For example, studies on the combination of moxifloxacin and linezolid (B1675486) against Mycobacterium tuberculosis have shown that the interaction can be synergistic, additive, or even antagonistic depending on the concentrations of the two drugs. nih.gov This highlights the complexity of drug interactions at the target site.

Although direct studies on the antagonistic effects of moxifloxacin's less active isomers are not widely reported, the principles of stereoselective binding suggest that if a less active isomer were present, it could potentially compete with the S,S-isomer for binding to DNA gyrase and topoisomerase IV. researchgate.net The extent of this antagonism would depend on the binding affinity of the less active isomer for the target enzymes. Given the significantly lower activity reported for other isomers, it is plausible that their binding affinity is also substantially lower, which might minimize any potential antagonistic effect. However, without specific experimental data, this remains a theoretical consideration.

Cellular and Molecular Interactions of Isomers

Studies on Receptor Affinity and Binding Energies for Different Isomers

Moxifloxacin's antibacterial activity stems from its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair. drugbank.compediatriconcall.com The affinity of moxifloxacin for these enzymes is a key determinant of its potency. While moxifloxacin is commercially available as the (S,S)-enantiomer, research has delved into the comparative binding of its different stereoisomers. researchgate.netresearchgate.net

The pharmacologically active form of moxifloxacin is the (S,S)-isomer. researchgate.net Computational docking studies have been employed to analyze the binding modes of different fluoroquinolones, including moxifloxacin, to the quinolone resistance-determining region (QRDR) of the GyrA subunit of DNA gyrase. nih.govresearchgate.net These studies have revealed that specific amino acid residues, such as Asp87 and Ser83, are critical for the binding of fluoroquinolones. nih.gov The interaction with these residues is crucial for stabilizing the drug-enzyme-DNA complex and inhibiting DNA religation.

Molecular dynamics simulations have provided further insights into the binding free energy of moxifloxacin with the DNA-gyrase complex. One study calculated the binding free energy for moxifloxacin with a mycobacterial DNA-gyrase complex to be as high as -50.5 kcal/mol, indicating a stable interaction. fortuneonline.org While this study focused on the commercially available moxifloxacin isomer, it highlights the significant energy of binding that leads to its potent activity.

A study using a chiral nanocomposite of β-cyclodextrin and graphene nanosheets reported a stability constant ratio for the (S,S)-moxifloxacin that was 4.38 times higher than its (R,R)-enantiomer. researchgate.net This indicates a greater affinity of the chiral selector for the (S,S)-isomer, which can be extrapolated to suggest a more favorable interaction with its biological targets. researchgate.net The difference in stability is attributed to variations in Gibbs free energy and hydrogen bonding between the isomeric complexes. researchgate.net

While direct comparative binding energy values for all moxifloxacin isomers to DNA gyrase and topoisomerase IV are not extensively detailed in the available literature, the superior antibacterial activity of the (S,S)-isomer strongly suggests it possesses the optimal stereochemistry for high-affinity binding to these bacterial enzymes. The C8-methoxy group and the bulky C-7 side chain of moxifloxacin contribute to its potent activity against both topoisomerase II (DNA gyrase) and topoisomerase IV. entomoljournal.com This dual-targeting capability is a hallmark of newer fluoroquinolones and is thought to delay the development of bacterial resistance. entomoljournal.comnih.gov

Table 1: Comparative Receptor Affinity Data for Moxifloxacin Isomers

| Isomer | Receptor/Selector | Method | Finding |

| (S,S)-Moxifloxacin | β-cyclodextrin-graphene nanocomposite | Adsorptive Stripping Differential Pulse Voltammetry | Stability constant ratio was 4.38 times higher than the (R,R)-isomer, indicating greater affinity. researchgate.net |

| (R,R)-Moxifloxacin | β-cyclodextrin-graphene nanocomposite | Adsorptive Stripping Differential Pulse Voltammetry | Lower affinity compared to the (S,S)-isomer. researchgate.net |

| Moxifloxacin (isomer not specified) | Mycobacterial DNA-Gyrase Complex | Molecular Dynamics Simulation | Binding free energy calculated to be up to -50.5 kcal/mol. fortuneonline.org |

Insights into Stereoselective Cellular Uptake or Efflux Mechanisms

The concentration of an antibiotic at its site of action is a critical factor for its efficacy and is influenced by both its uptake into and efflux out of the bacterial cell. For moxifloxacin, studies suggest that it is a poor substrate for some bacterial efflux pumps, which contributes to its high activity. nih.gov

Efflux pumps are membrane proteins that can expel a wide range of compounds, including antibiotics, from the bacterial cell, thereby reducing their intracellular concentration and effectiveness. plos.org The mycobacterial efflux pump EfpA has been shown to induce high drug tolerance to numerous antituberculosis drugs, including moxifloxacin. nih.gov Overexpression of EfpA in Mycobacterium smegmatis led to a more than 180-fold increase in drug tolerance to moxifloxacin, which correlated with decreased drug uptake. nih.gov This effect could be reversed by an efflux pump inhibitor. nih.gov Furthermore, overexpression of the M. tuberculosis EfpA homolog in Mycobacterium bovis BCG resulted in an 8-fold increase in tolerance to moxifloxacin. nih.gov

While these studies highlight the role of efflux pumps in modulating moxifloxacin activity, specific research on the stereoselective uptake or efflux of moxifloxacin isomers is less common. However, the stereochemistry of drugs can influence their interaction with transporters. For instance, studies on other chiral drugs have demonstrated enantioselective transport by organic cation transporters (OCTs). nih.gov

In the context of fluoroquinolones, it is believed that newer agents like moxifloxacin are less affected by multidrug resistance pumps in certain bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, because their rapid passive uptake may overwhelm active efflux from the cell. researchgate.net Research on Streptococcus pneumoniae has indicated that moxifloxacin is a poor substrate for active efflux in this organism. nih.gov

The potential for stereoselective interactions with efflux pumps remains an area for further investigation. The use of efflux pump inhibitors, such as verapamil, has been shown to reduce macrophage-induced tolerance to moxifloxacin, suggesting that inhibiting efflux can enhance its activity. oup.com

Table 2: Studies on Cellular Transport Mechanisms of Moxifloxacin

| Transport Mechanism | Organism/Cell Line | This compound | Key Finding |

| Efflux Pump (EfpA) | Mycobacterium smegmatis | Not specified | Overexpression led to a >180-fold increase in drug tolerance and decreased uptake. nih.gov |

| Efflux Pump (EfpA homolog) | Mycobacterium bovis BCG | Not specified | Overexpression resulted in an 8-fold increase in drug tolerance. nih.gov |

| Active Efflux | Streptococcus pneumoniae | Not specified | Moxifloxacin is a poor substrate for active efflux. nih.gov |

| Macrophage-induced Tolerance (likely efflux-mediated) | M. tuberculosis in THP-1 cells | Not specified | Tolerance to moxifloxacin was observed and could be reduced by the efflux pump inhibitor verapamil. oup.com |

Pharmacokinetic and Metabolic Fate of Moxifloxacin Stereoisomers

Stereoselective Absorption and Distribution Profiles

The way the body absorbs and distributes a drug can differ between its stereoisomers. This section examines the comparative absorption rates, tissue penetration, and plasma protein binding of moxifloxacin (B1663623) isomers.

Comparative Studies on the Extent and Rate of Absorption of Individual Isomers

Moxifloxacin is rapidly and well-absorbed after oral administration, with an absolute bioavailability of approximately 90%. drugbank.comnih.gov Food does not significantly affect its absorption. drugbank.comportico.org While most studies focus on the commercially available S,S-enantiomer, the rapid absorption suggests efficient transport across the gastrointestinal tract. nih.govresearchgate.net

Differential Tissue Penetration and Distribution Patterns of Isomers

Moxifloxacin exhibits excellent penetration into various tissues and fluids, with concentrations often exceeding those in plasma. portico.orgnih.govresearchgate.net This broad distribution is a key feature of its clinical efficacy.

Ocular Penetration: Studies comparing different fluoroquinolones have highlighted moxifloxacin's superior penetration into ocular tissues. In a study on enucleated human eyes, the mean corneal concentration of 0.5% moxifloxacin was significantly higher than that of 0.3% ofloxacin (B1677185) and 0.3% ciprofloxacin. scielo.br Moxifloxacin also achieved a mean concentration in the aqueous humor that was four times higher than the other two antibiotics. scielo.br Another study in rabbits showed that moxifloxacin achieved higher concentrations in the cornea and aqueous humor compared to gatifloxacin. mdpi.com Specifically, after topical administration to pigmented rabbits, moxifloxacin demonstrated higher maximal concentrations in the aqueous humor, cornea, and vitreous humor compared to ofloxacin and gatifloxacin. arvojournals.org

Respiratory Tissues: Moxifloxacin penetrates well into respiratory tissues. Site-to-serum ratios for bronchial mucosa, epithelial lining fluid, and alveolar macrophages have been reported to be high, indicating significant drug accumulation at these sites. portico.org

Intracellular Penetration: Moxifloxacin rapidly penetrates and accumulates within cells, such as THP-1 human monocytic cells. asm.orgasm.org Studies have shown that intracellular concentrations can be four to five times greater than extracellular concentrations. asm.org Infection with Staphylococcus aureus has been observed to significantly increase the intracellular penetration of moxifloxacin into these cells. asm.org

While these studies demonstrate the excellent tissue penetration of the S,S-enantiomer, data on the differential tissue distribution of other moxifloxacin isomers is scarce.

Plasma Protein Binding Characteristics of Moxifloxacin Isomers and Their Metabolites

Moxifloxacin is approximately 40% to 50% bound to plasma proteins, and this binding is independent of the drug's concentration. drugbank.comportico.org This moderate level of protein binding contributes to its wide distribution into tissues.

The major metabolites of moxifloxacin, the N-sulfate (M1) and the acyl glucuronide (M2), exhibit different plasma protein binding characteristics. M1 is highly bound to plasma proteins (around 90%), whereas M2 shows very low protein binding (approximately 5%). researchgate.net

| Compound | Plasma Protein Binding (%) |

| Moxifloxacin | ~40-50% drugbank.comportico.org |

| N-sulfate (M1) | ~90% researchgate.net |

| Acyl glucuronide (M2) | ~5% researchgate.net |

Stereoselective Metabolism Pathways

The metabolism of moxifloxacin is a key determinant of its elimination from the body. This process can be stereoselective, meaning that different isomers may be metabolized through different pathways or at different rates.

Identification and Characterization of Isomer-Specific Metabolites (e.g., N-sulfate, acyl glucuronide conjugates)

Approximately 52% of an oral or intravenous dose of moxifloxacin is metabolized through glucuronide and sulfate (B86663) conjugation. drugbank.comwikipedia.org The two primary metabolites are the N-sulfate (M1) and the acyl glucuronide (M2). nih.govresearchgate.netfda.gov M1 accounts for about 38% of the dose and is primarily eliminated in the feces. wikipedia.orgfda.gov M2 constitutes approximately 14% of the dose and is excreted exclusively in the urine. wikipedia.orgfda.gov Both of these metabolites are pharmacologically inactive. fda.gov

A more detailed metabolic investigation identified nine phase I and ten phase II metabolites in urine samples, including N-sulfated, glucuronide, and hydroxylated metabolites. researchgate.net In feces, only the N-sulfated metabolite was observed. researchgate.net

While these studies characterize the metabolites of the S,S-enantiomer, specific research on the isomer-specific metabolites of the R,R, R,S, and S,R isomers is not widely available. However, given the structural differences, it is plausible that the formation and elimination of these metabolites could be stereoselective.

| Metabolite | Percentage of Dose | Primary Elimination Route |

| N-sulfate (M1) | ~38% wikipedia.orgfda.gov | Feces wikipedia.orgfda.gov |

| Acyl glucuronide (M2) | ~14% wikipedia.orgfda.gov | Urine wikipedia.orgfda.gov |

Role of Non-Cytochrome P450 Enzymes in Isomer Metabolism

The metabolism of moxifloxacin is not dependent on the cytochrome P450 (CYP) enzyme system. drugbank.comwikipedia.orgfda.gov In vitro studies have confirmed that moxifloxacin does not inhibit major CYP isoenzymes such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, or CYP1A2. fda.gov This lack of interaction with the CYP450 system means that moxifloxacin has a low potential for drug-drug interactions with medications that are metabolized by these enzymes.

Instead, the metabolism of moxifloxacin is carried out by phase II conjugation reactions, specifically sulfation and glucuronidation. svelic.se The enzymes responsible are sulfotransferases and UDP-glucuronosyltransferases. svelic.se While the specific isoforms involved in the metabolism of each moxifloxacin isomer have not been fully elucidated, it is known that non-CYP450 enzymes are central to its biotransformation.

Stereoselective Excretion and Elimination of Moxifloxacin Isomers

Moxifloxacin, a fourth-generation fluoroquinolone, is a synthetic antibacterial agent characterized by two stereogenic centers. The commercially available formulation contains exclusively the S,S-enantiomer. The excretion and elimination of moxifloxacin have been extensively studied, revealing a balanced clearance involving both renal and non-renal pathways. However, publicly available scientific literature and clinical data focus almost entirely on the pharmacokinetic profile of the clinically used S,S-isomer, with a significant lack of comparative in-vivo data on the stereoselective excretion and elimination of its other isomers (R,R-, R,S-, and S,R-diastereomers).

While research on other fluoroquinolones, such as ofloxacin, has demonstrated stereoselective disposition and elimination, similar detailed comparative studies for moxifloxacin isomers are not present in the available literature. For instance, studies on ofloxacin have shown that its intestinal elimination can be stereoselective. This highlights the potential for stereoisomers of fluoroquinolones to exhibit different pharmacokinetic behaviors.

The primary metabolism of the S,S-enantiomer of moxifloxacin involves conjugation to form two main metabolites: the sulfate conjugate (M1) and the glucuronide conjugate (M2). drugbank.comnih.gov These metabolites are microbiologically inactive. drugbank.comnih.gov The elimination of the parent drug and its metabolites occurs through both urine and feces. drugbank.comnih.govasm.org

Renal and Non-renal Clearance Differences between Isomers

Detailed research findings that directly compare the renal and non-renal clearance of different moxifloxacin isomers are not available in the current body of scientific literature. The existing data exclusively pertains to the S,S-enantiomer of moxifloxacin.

For the S,S-isomer, approximately 45% of an administered dose is excreted as the unchanged drug, with about 20% recovered in the urine and 25% in the feces. drugbank.comportico.org This indicates a significant contribution from both renal and non-renal (primarily fecal) clearance pathways for the parent compound. The mean apparent total body clearance for the S,S-enantiomer is approximately 12 L/hr, with a renal clearance of about 2.5 L/hr. drugbank.com

Excretion Profiles of Unchanged Isomers and Their Metabolites

The excretion profiles documented in research are specific to the S,S-enantiomer of moxifloxacin and its metabolites, M1 and M2. There is no published in-vivo data detailing the excretion profiles of the unchanged R,R-, R,S-, or S,R-isomers or their potential metabolites.

The established excretion profile for the clinically used S,S-isomer is as follows:

Unchanged Moxifloxacin (S,S-isomer): Approximately 20% of the dose is excreted unchanged in the urine, and about 25% is excreted unchanged in the feces. drugbank.comnih.govportico.org

Metabolite M1 (Sulfate conjugate): This metabolite is primarily eliminated in the feces, accounting for approximately 38% of the dose. drugbank.comnih.gov A very small amount, around 2.5%, is found in the urine.

Metabolite M2 (Glucuronide conjugate): This metabolite is excreted exclusively in the urine, representing about 14% of the administered dose. drugbank.comnih.gov

The total recovery of the S,S-isomer and its known metabolites from urine and feces is approximately 96-98% of the administered dose.

Data Table: Excretion of Moxifloxacin (S,S-Isomer) and its Metabolites

| Compound | Percentage of Dose in Urine | Percentage of Dose in Feces | Primary Route of Elimination |

| Unchanged Moxifloxacin (S,S-isomer) | ~20% drugbank.comportico.org | ~25% drugbank.comportico.org | Renal and Fecal |

| Metabolite M1 (Sulfate conjugate) | ~2.5% | ~38% drugbank.comnih.gov | Fecal |

| Metabolite M2 (Glucuronide conjugate) | ~14% drugbank.comnih.gov | Not recovered | Renal |

Degradation and Stability of Moxifloxacin Isomers

Investigation of Racemization as a Potential Degradation Pathway

Racemization, the process of conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, has been investigated as a potential degradation pathway for moxifloxacin (B1663623) hydrochloride. However, studies have provided confirmatory evidence that racemization is not a significant degradation route for this compound, either in the solid state or in solution. jocpr.comajptonline.com

Moxifloxacin hydrochloride has two chiral centers, making the existence of four different isomers possible: the therapeutically active (S,S)-isomer, its (R,R)-enantiomer, and the (R,S) and (S,R)-diastereomers. researchgate.netnih.gov The structural integrity of moxifloxacin, specifically the non-activated C-C single bonds at the chiral centers, makes the inversion required for racemization an unlikely event. jocpr.comajptonline.com

Investigations into the enantiomeric purity of moxifloxacin have been conducted using methods such as capillary electrophoresis. researchgate.netnih.gov In one such study, stressed samples of solid moxifloxacin hydrochloride stored at 40°C/75% relative humidity, 60°C, and in a stability light chamber for 12 weeks showed no isomeric impurities at a level of 0.05% or greater. ajptonline.com Similarly, when moxifloxacin solutions were stressed at 50°C under acidic, neutral, basic, and oxidizing conditions for 12 weeks, no isomeric impurities were observed at or above the 0.05% threshold. ajptonline.com These findings collectively indicate the high stereochemical stability of moxifloxacin and that racemization is not a notable degradation pathway under these tested conditions. jocpr.comajptonline.comresearchgate.net

Stability Studies under Stress Conditions (Hydrolysis, Oxidation, Photolysis, Thermal Degradation) and Isomeric Changes

Forced degradation studies are essential to understand the inherent stability of a drug substance and to identify potential degradation products. Moxifloxacin has been subjected to a variety of stress conditions as per the International Council for Harmonisation (ICH) guidelines, including hydrolysis, oxidation, photolysis, and thermal stress.

Significant degradation of moxifloxacin has been observed under oxidative and basic conditions. jocpr.com In one study, exposure to 3% hydrogen peroxide for 24 hours resulted in 11.5% degradation. jocpr.com Another study reported 32.81% degradation after 11 days in the presence of hydrogen peroxide. ijrpc.com Under basic conditions (0.1 N NaOH), degradation of 22.32% has been reported. ijrpc.com Acidic conditions (0.1 N HCl) also lead to degradation, with reported values of 18.9% and 15.7% for acidic and neutral hydrolysis, respectively. ijrpc.com

The presence of metal ions can also influence the degradation of moxifloxacin. In acidic solutions, the decomposition of moxifloxacin was found to be dependent on temperature, incubation time, and the type of metal ion present. ptfarm.pl Cu(II) ions were observed to have the highest effect on the decomposition process. ptfarm.pl For instance, at 110°C after 48 hours, the degradation of moxifloxacin was 52.04%, which increased to 79.35% in the presence of Cu(II) ions, 63.97% with Fe(III), 62.42% with Al(III), and 58.62% with Zn(II). ptfarm.pl

Photodegradation is another important factor. Exposure to daylight for 11 days resulted in 7.4% degradation, while UV light exposure for the same duration caused 8.09% degradation. ijrpc.com Thermal degradation at 70°C for 11 days led to a 12.35% loss of the drug. ijrpc.com However, some studies have reported negligible degradation under thermal and UV light exposure. researchgate.netijrti.org

The table below summarizes findings from various stress stability studies on moxifloxacin.

| Stress Condition | Parameters | Duration | Degradation (%) | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | 0.1 N HCl | - | 18.9 | ijrpc.com |

| Base Hydrolysis | 0.1 N NaOH | - | 22.32 | ijrpc.com |

| Neutral Hydrolysis | Water | - | 15.7 | ijrpc.com |

| Oxidation | 3% H₂O₂ | 24 hours | 11.5 | jocpr.com |

| Oxidation | Hydrogen Peroxide | 11 days | 32.81 | ijrpc.com |

| Photolytic (Daylight) | - | 11 days | 7.4 | ijrpc.com |

| Photolytic (UV Light) | - | 11 days | 8.09 | ijrpc.com |

| Thermal Degradation | 70°C | 11 days | 12.35 | ijrpc.com |

| Thermal Degradation (with Cu(II) ions) | 110°C | 48 hours | 79.35 | ptfarm.pl |

Identification and Characterization of Stereoisomeric Degradation Products

The identification and characterization of degradation products are crucial for ensuring the quality and safety of a drug product. Various analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, have been employed to identify the structures of moxifloxacin degradation products formed under stress conditions. researchgate.netptfarm.plresearchgate.netnih.gov

Under photolytic conditions (UVA irradiation), several degradation products have been identified. researchgate.netresearchgate.net In one study, the following photodegradation products were characterized using LC-MS/MS and ¹H NMR:

1-cyclopropyl-6-fluoro-7-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2-oxo-octahydro-6H-pyrrolo[3,4-b]pyridine-6-yl)-1,4-dihydroquinoline-3-carboxylic acid

7-[3-hydroxyamino-4-(2-carboxyethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid researchgate.netresearchgate.netnih.gov

Another study focusing on photodegradation under visible light irradiation led to the identification of a novel product, 7-[3-(3-aminopropyl)-1H-pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which was formed through the opening of the hexahydro N-containing heterocycle and the formation of a pyrrole (B145914) ring. nih.gov

In acidic hydrolysis, with the presence of cupric ions at 110°C, degradation products with m/z 358.1 (due to the loss of the carboxyl group) and m/z 263.4 (resulting from decarboxylation and hydrolysis of the 2,8-diazabicyclo[4.3.0]non-8-yl group) were identified. ptfarm.pl

The table below details some of the identified degradation products and the conditions under which they were formed.

| Degradation Product Name/Identifier | Formation Conditions | Analytical Technique | Reference |

|---|---|---|---|

| 1-cyclopropyl-6-fluoro-7-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | UVA irradiation | LC-MS/MS, ¹H NMR | researchgate.netresearchgate.netnih.gov |

| 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2-oxo-octahydro-6H-pyrrolo[3,4-b]pyridine-6-yl)-1,4-dihydroquinoline-3-carboxylic acid | UVA irradiation | LC-MS/MS, ¹H NMR | researchgate.netresearchgate.netnih.gov |

| 7-[3-hydroxyamino-4-(2-carboxyethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | UVA irradiation | LC-MS/MS, ¹H NMR | researchgate.netresearchgate.netnih.gov |

| 7-[3-(3-aminopropyl)-1H-pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Visible light irradiation | LC-MS/MS, NMR | nih.gov |

| Product with m/z 358.1 (Decarboxylated moxifloxacin) | Acidic hydrolysis with Cu(II) at 110°C | LC-ESI/MS | ptfarm.pl |

| Product with m/z 263.4 (Decarboxylated and hydrolyzed side chain) | Acidic hydrolysis with Cu(II) at 110°C | LC-ESI/MS | ptfarm.pl |

Implications of Moxifloxacin Isomer Research for Drug Discovery and Development

Strategies for the Development of Single-Isomer Drug Products

The development of single-isomer drugs has become a primary focus in the pharmaceutical industry, driven by the understanding that different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. slideshare.netresearchgate.netnih.gov The case of moxifloxacin (B1663623), which is marketed as the single (S,S)-enantiomer, exemplifies this trend. nih.gov Several strategies are employed to bring single-isomer drugs to market.

One prominent strategy is the "chiral switch," which involves developing a single enantiomer from a previously marketed racemic mixture. researchgate.netuff.brdrugpatentwatch.com This approach is often pursued to improve the therapeutic index by increasing efficacy, reducing adverse effects, and simplifying pharmacokinetics. nih.govuff.br While moxifloxacin was developed as a single enantiomer from the outset, the principles of chiral switching are relevant to the broader class of fluoroquinolones. For instance, levofloxacin (B1675101) is the (S)-enantiomer of the older racemic drug ofloxacin (B1677185) and demonstrates greater antibacterial potency than the (R)-enantiomer. ptfarm.plmdpi.com

Another key strategy is the de novo development of enantiomerically pure compounds. uff.br This involves the use of stereoselective synthesis or chiral resolution techniques from the earliest stages of drug discovery. nih.gov For moxifloxacin, a critical step is the synthesis of the enantiomerically pure (S,S)-2,8-diazabicyclo[4.3.0]nonane intermediate. orientjchem.orgorientjchem.orgengineering.org.cn Research has focused on developing efficient synthetic routes, including enzymatic resolution and asymmetric synthesis, to produce this key intermediate with high chiral purity. engineering.org.cnnih.govrsc.org

The development of advanced analytical methods is crucial for both strategies. Techniques like high-performance liquid chromatography (HPLC) with chiral stationary phases and capillary electrophoresis are essential for separating and quantifying stereoisomers, ensuring the enantiomeric purity of the final drug product. nih.govorientjchem.orgorientjchem.orgchiralpedia.comresearchgate.net For moxifloxacin, methods have been developed to separate the (S,S)-isomer from its (R,R), (R,S), and (S,R) isomers. nih.govscispace.com

Mechanisms for Developing Single-Isomer Drugs: cambridge.org

| Strategy | Description | Example from Fluoroquinolones |

| Chiral Switch | Development of a single enantiomer from an established racemic drug. | Levofloxacin (the (S)-enantiomer of ofloxacin). ptfarm.plmdpi.com |

| New Single-Isomer Chemical Entities (NSICEs) | Development of a new drug as a single isomer from the beginning. | Moxifloxacin, developed as the (S,S)-isomer. nih.govcambridge.org |

| Chiral Metashift | Development of a single-isomer form of a drug's chiral metabolite. | Not a primary example within the fluoroquinolone class. |

Regulatory Considerations and Guidelines for Chiral Drugs and Isomeric Impurities

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established specific guidelines for the development of stereoisomeric drugs. nih.govacs.org These guidelines strongly encourage the development of single enantiomers over racemic mixtures and require thorough justification for marketing a racemate. cambridge.orgacs.orgnih.gov

The FDA's 1992 policy statement on the development of new stereoisomeric drugs was a pivotal moment, emphasizing that each enantiomer in a racemic mixture should be characterized pharmacologically and toxicologically. nih.govchiralpedia.comacs.org This has pushed pharmaceutical companies to consider stereochemistry early in the drug development process. acs.orgnih.gov The EMA has similar requirements, outlined in its guideline on the investigation of chiral active substances. nih.govacs.org Since 2016, the EMA has not approved a new racemic drug. nih.govamericanpharmaceuticalreview.com

Key Regulatory Requirements for Chiral Drugs:

Stereospecific Assays: Development and validation of quantitative assays for the individual isomers in preclinical and clinical samples are required. nih.govchiralpedia.com

Impurity Profiling: The opposite enantiomer in a single-isomer drug is treated as an impurity. uff.brnih.gov Its levels must be controlled and specified, similar to other organic impurities. europa.euconicet.gov.ar International Council for Harmonisation (ICH) guidelines, such as Q3A and Q3B, provide thresholds for the identification and qualification of impurities. nih.govconicet.gov.arijpras.com